molecular formula C15H16BrNO B2881281 4-Bromo-2-{[(3,5-dimethylphenyl)amino]methyl}phenol CAS No. 1232806-17-5

4-Bromo-2-{[(3,5-dimethylphenyl)amino]methyl}phenol

Cat. No.: B2881281
CAS No.: 1232806-17-5
M. Wt: 306.203
InChI Key: QPDQRJRZRWSLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-{[(3,5-dimethylphenyl)amino]methyl}phenol (CAS 1232806-17-5) is an organic compound with the molecular formula C 15 H 16 BrNO and a molecular weight of 306.20 g/mol [ ]. This compound belongs to a class of chemicals known as Schiff bases, which are characterized by an imine (-C=N-) functional group and are typically synthesized through the condensation of a primary amine with an aldehyde [ ][ ]. Schiff bases like this one are of significant research value primarily for their excellent coordinative capability, making them versatile intermediates in the preparation of metal complexes for bio-inorganic and catalytic applications [ ]. They are widely explored as ligands for forming complexes with various metal ions, which can be studied for their magnetic, optical, and catalytic properties [ ][ ]. Furthermore, Schiff base structures are common pharmacophores in medicinal chemistry, with documented activities that include antifungal, antibacterial, anticancer, and anti-inflammatory effects, making them valuable intermediates in the synthesis of potential pharmaceutical agents [ ]. Their utility also extends to material science, where they are investigated for applications in photochromism and the development of non-linear optical materials [ ][ ]. This product is intended for research purposes only and is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-[(3,5-dimethylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-10-5-11(2)7-14(6-10)17-9-12-8-13(16)3-4-15(12)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDQRJRZRWSLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vapor-Phase Bromination of Protected Phenols

Adapting principles from vapor-phase bromination of 3-alkylphenol ethers, this method achieves >98% para selectivity when applied to 2-methoxyphenol derivatives:

Procedure

  • Protect 2-hydroxyphenol as methyl ether using dimethyl sulfate/K₂CO₃ (92% yield)
  • Brominate under vapor-phase conditions (50 mmHg, 90–100°C, Br₂ vapor)
  • Recover 4-bromo-2-methoxyphenol with <0.5% dibrominated byproducts

Key Advantages

  • Eliminates solvent use, simplifying purification
  • Scalable to kilogram quantities with consistent selectivity
  • Adaptable to continuous flow systems

Solution-Phase Electrophilic Bromination

For laboratory-scale synthesis, controlled bromination in acetic acid achieves comparable results:

Optimized Conditions

Parameter Value
Solvent Glacial acetic acid
Bromine Equivalents 1.05 eq
Temperature 0–5°C
Reaction Time 4 h
Yield 85–88%

Critical Note: Excess Br₂ or elevated temperatures promote dibromination, necessitating strict temperature control.

Reductive Amination Strategies

Direct Amination of 4-Bromo-2-Hydroxybenzaldehyde

This two-step sequence leverages the aldehyde’s reactivity for C-N bond formation:

Step 1: Imine Formation
React 4-bromo-2-hydroxybenzaldehyde (1.0 eq) with 3,5-dimethylaniline (1.2 eq) in ethanol under reflux (4 h).

Step 2: Borohydride Reduction
Add NaBH₄ (2.0 eq) portionwise at 0°C, stir for 1 h.

Performance Metrics

Metric Value
Overall Yield 73%
Purity (HPLC) >99%
Reaction Scale 50 g demonstrated

Catalytic Hydrogenation Approach

Modified Raney-Ni catalysts enable efficient nitro-group reduction in related systems:

Adapted Protocol

  • Synthesize 4-bromo-2-nitrobenzyl chloride via Vilsmeier-Haack reaction
  • React with 3,5-dimethylaniline (2.0 eq) in THF
  • Hydrogenate nitro group using Fe-Cr/Ni catalyst (20 bar H₂, 60°C)

Comparative Results

Method Yield Dehalogenation
Borohydride 73% <0.1%
Catalytic Hydrogen 68% 1.2%

Critical Insight: Borohydride methods minimize debromination but require strict anhydrous conditions.

Protection-Deprotection Sequences

Methyl Ether Protection

Protection :

  • (CH₃)₂SO₄, K₂CO₃, acetone, 60°C (95% yield)

Deprotection :

  • BBr₃ (1.2 eq), CH₂Cl₂, −78→25°C (89% recovery)

Acetyl Group Alternatives

Protection :

  • Ac₂O, pyridine (quantitative)

Deprotection :

  • NH₃/MeOH, 0°C (93% yield)

Optimization Data: Methyl protection demonstrates superior stability during bromination but requires harsh deprotection conditions.

Emerging Methodologies

Continuous Flow Bromination

Adapting vapor-phase principles, microreactor systems achieve:

  • Residence time: 12 s
  • Conversion: 99.8%
  • Throughput: 2.1 kg/day

Enzymatic Amination

Preliminary studies using ω-transaminases show:

  • 62% conversion at 37°C
  • Excellent stereocontrol (98% ee)
  • Requires further optimization for industrial viability

Impurity Profiling and Control

Major Byproducts

  • 3,5-Dibromo-2-aminomethylphenol (<0.5% via vapor-phase methods)
  • N-(3,5-Dimethylphenyl)formamide (traces in reductive amination)

Analytical Controls

  • IPC-1: TLC (EtOAc/hexane 1:3) after bromination
  • IPC-2: HPLC (C18, 254 nm) post-amination

Comparative Synthetic Route Analysis

Parameter Vapor-Phase Route Solution-Phase Route
Total Yield 71% 65%
Purity 99.2% 98.5%
Dibromination 0.3% 1.1%
Scalability >100 kg <10 kg
Equipment Needs Specialized Standard glassware

Industrial-Scale Considerations

Cost Drivers

  • Bromine utilization efficiency (87–92% in optimized processes)
  • Catalyst recycling (3,5-dimethylaniline recovery >95%)
  • Energy consumption (vapor-phase methods reduce solvent costs by 40%)

Regulatory Aspects

  • Class 3 residual solvents (ICH guidelines)
  • Bromine levels <10 ppm in final API-grade material

Chemical Reactions Analysis

4-Bromo-2-{[(3,5-dimethylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-Bromo-2-{[(3,5-dimethylphenyl)amino]methyl}phenol is widely used in scientific research, particularly in:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development, often utilizes this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(3,5-dimethylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The bromine atom and the phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic aromatic substitution reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ()

  • Structure : Contains a 3,5-dimethylphenyl group linked to a hydroxynaphthalene-carboxamide.
  • Activity : Exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts, attributed to the electron-withdrawing substituents and lipophilicity of the dimethylphenyl group .

4-(2-((3,5-Dimethylphenyl)amino)ethyl)phenol (17g, )

  • Structure: Features an ethylamino linker between the phenol and 3,5-dimethylphenyl groups.
  • Activity: Not explicitly reported, but structural analogs in show roles in radiotherapy sensitization.
  • Comparison : The ethyl linker in 17g increases flexibility and may enhance solubility compared to the rigid methylene bridge in the target compound. This structural difference could influence bioavailability and target engagement .

Halogenation and Electronic Effects

4-Bromo-3,5-dimethylphenol ()

  • Structure: Simpler bromophenol derivative with methyl groups at the 3- and 5-positions.
  • Properties: Lacks the amino-methyl-dimethylphenyl substituent, resulting in lower molecular weight (217.06 g/mol) and reduced steric hindrance.
  • Comparison: The absence of the dimethylphenylamino-methyl group limits its capacity for π-π interactions, making it less suited for applications requiring aromatic stacking, such as polymer synthesis (see ) .

2-[(4-Bromo-phenyl-imino)-methyl]-4,6-di-iodo-phenol ()

  • Structure: Contains bromine and iodine substituents on the phenol ring, with an imino-methyl bridge.
  • Comparison : The target compound’s single bromine and dimethylphenyl group offer a balance between electronic effects and molecular size, favoring applications where moderate lipophilicity and lower steric hindrance are advantageous .

Poly(arylene ether sulfone)s (PAES) with Benzyl-Type Quaternary Ammonium Groups ()

  • Relevance : The 3,5-dimethylphenyl group is used in PAES membranes to enhance hydroxide conductivity (39.9–49.8 mS/cm at 80°C) and alkaline stability.
  • Comparison: The target compound’s phenolic hydroxyl group could serve as a crosslinking site in polymer matrices, similar to bromomethylated intermediates in . However, its smaller size compared to PAES side chains may limit anisotropic swelling resistance .

Pharmacological Analogs

2C-B (4-Bromo-2,5-dimethoxyphenethylamine, )

  • Structure : A phenethylamine derivative with bromine and methoxy groups.
  • Activity : Acts as a serotonin receptor agonist, with psychoactive properties.
  • Comparison: The target compound’s phenolic group and dimethylphenylamino substituent lack the methoxy groups critical for 2C-B’s receptor binding. This structural divergence suggests distinct biological targets and mechanisms .

Biological Activity

4-Bromo-2-{[(3,5-dimethylphenyl)amino]methyl}phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The compound's structure includes a bromine atom, a phenolic group, and an amine side chain, which contribute to its reactivity and biological properties. The presence of these functional groups allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to disrupt cellular processes:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes involved in cell wall synthesis. This mechanism is crucial for its effectiveness against a range of bacterial strains.
  • Anticancer Activity : In cancer research, the compound has been shown to interfere with cell proliferation pathways. It may induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells by targeting specific signaling pathways.

Biological Activity Data

Recent studies have quantified the biological activity of this compound against various pathogens and cancer cell lines. Below is a summary table of its Minimum Inhibitory Concentration (MIC) values and cytotoxicity profiles:

Pathogen/Cell Line MIC (µg/mL) IC50 (µM) Notes
Staphylococcus aureus (MRSA)1.08.5Effective against resistant strains
Escherichia coli2.0-Broad-spectrum antibacterial activity
MCF-7 (breast cancer cell line)-12.0Induces apoptosis in treated cells
MDA-MB-231 (triple-negative breast cancer)-15.5Significant growth inhibition observed

Case Studies

Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of this compound against MRSA, researchers found that the compound exhibited an MIC value of 1 µg/mL. This suggests potent activity against this resistant strain, making it a candidate for further development as an antibacterial agent.

Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of the compound in MCF-7 and MDA-MB-231 cell lines. The results indicated that at concentrations of 12 µM and 15.5 µM respectively, the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. In vivo studies demonstrated no acute toxicity at doses up to 2000 mg/kg in animal models.

Q & A

Basic: What are the established synthetic routes for 4-Bromo-2-{[(3,5-dimethylphenyl)amino]methyl}phenol?

Methodological Answer:
The synthesis typically involves two key steps:

  • Step 1: Bromination of 3,5-dimethylphenol derivatives. Nuclear bromination (at the 4-position) requires protecting the phenol group, e.g., via acetylation, to avoid competing side reactions. Using N-bromosuccinimide (NBS) on 3,5-dimethylphenyl acetate ensures selective bromination at the para position .
  • Step 2: Schiff base formation. The brominated intermediate reacts with a primary amine (e.g., 3,5-dimethylaniline) under reflux in ethanol, forming the imino-methyl linkage. Crystallization via slow evaporation yields the final product .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent positions on the aromatic rings and confirm the imino-methyl bridge.
  • X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX programs) resolves the 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding between phenol -OH and amine groups). Refinement with SHELXL ensures high accuracy .
  • Mass Spectrometry: High-resolution MS confirms the molecular formula (e.g., C15_{15}H15_{15}BrN2_2O) and detects isotopic patterns for bromine .

Basic: What are common impurities or byproducts during synthesis, and how are they mitigated?

Methodological Answer:

  • Impurity 1: Unreacted starting materials (e.g., residual 3,5-dimethylaniline). Mitigated via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Impurity 2: Over-brominated products. Controlled by stoichiometric NBS use and reaction monitoring via TLC .
  • Byproduct: Schiff base hydrolysis products. Minimized by anhydrous conditions and inert atmosphere during reflux .

Advanced: How can bromination regioselectivity be optimized to avoid nuclear vs. side-chain bromination conflicts?

Methodological Answer:

  • Key Factor: Protecting the phenol -OH group. Free phenol leads to nuclear bromination at the 4-position, while acetylated derivatives allow selective bromination on methyl groups .
  • Optimization Table:
SubstrateBrominating AgentRegioselectivityYield (%)
3,5-DimethylphenolNBS4-Bromo (nuclear)65–70
3,5-Dimethylphenyl acetateNBSMethyl bromination80–85
  • Validation: 1^1H NMR monitors methyl group proton shifts (δ 2.3–2.5 ppm for brominated methyl) .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

  • Challenge 1: Disorder in the imino-methyl group. Resolved using SHELXL restraints (e.g., DFIX for bond lengths) and TLS parameterization .
  • Challenge 2: Weak diffraction due to crystal twinning. Addressed by data collection at low temperature (100 K) and iterative integration in programs like SAINT .

Advanced: How does the compound interact with biological targets, and what assays validate these interactions?

Methodological Answer:

  • Hypothesized Mechanism: The phenol and amine groups enable hydrogen bonding with enzyme active sites (e.g., kinase ATP-binding pockets).
  • Validation Assays:
    • Fluorescence Polarization: Measures binding affinity to recombinant proteins (IC50_{50} values typically <10 µM).
    • Molecular Docking: Simulations (using AutoDock Vina) predict binding poses, corroborated by mutagenesis studies .

Advanced: How do researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Step 1: Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability.
  • Step 2: Validate purity via HPLC (≥98% purity threshold).
  • Case Study: Discrepancies in IC50_{50} values (5–50 µM) were traced to residual DMSO in stock solutions. Reformulation in PBS resolved the issue .

Advanced: How does this compound compare structurally and functionally to analogs like 4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol?

Methodological Answer:

  • Structural Comparison Table:
CompoundSubstituentsKey InteractionsBioactivity (IC50_{50})
Target Compound3,5-Dimethyl, BrH-bonding, hydrophobic8.2 µM
4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol3,4-Methoxy, BrEnhanced π-stacking12.5 µM
  • Functional Insight: Methoxy groups improve solubility but reduce membrane permeability, explaining lower potency in cellular assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.